N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12-21-15-6-5-14(11-16(15)22-12)19(23)20-9-8-13-4-7-17(24-2)18(10-13)25-3/h4,7,10,14H,5-6,8-9,11H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPRXCUTSRKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3,4-Dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C26H36N2O5
- Molecular Weight: 456.57 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems and ion channels, which may contribute to its pharmacological effects.
Pharmacological Effects
- Antinociceptive Activity:
- CYP450 Enzyme Interaction:
- Cardiotoxicity Risk Assessment:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzimidazole scaffold can significantly influence biological activity. For instance:
- Halide Substitutions:
Case Study 1: Antinociceptive Effects in Neuropathic Pain Models
A study involving male Sprague-Dawley rats evaluated the antinociceptive effects of a benzimidazole derivative similar to this compound. The results indicated a significant increase in the mechanical withdrawal threshold following intravenous administration, demonstrating its potential as an analgesic agent .
Case Study 2: Metabolic Stability and Toxicity Profiles
Research focused on the pharmacokinetic profiles of related compounds revealed that while some derivatives showed promising metabolic stability in vitro, they also exhibited varying degrees of toxicity based on their interactions with CYP450 enzymes. This highlights the importance of careful design in optimizing therapeutic candidates .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H36N2O5 |
| Molecular Weight | 456.57 g/mol |
| IC50 (P2X3 receptor) | 375 nM |
| CYP Enzyme Inhibition | CYP2C9 >50%, CYP3A4 >50% |
| hERG Channel Binding Inhibition | <1% |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzimidazole-Carboxamide Derivatives
Key Observations :
Key Observations :
- Reductive Cyclization : Sodium dithionite (Na₂S₂O₄) in DMSO is a preferred method for benzimidazole-carboxamide synthesis, offering moderate to high yields (e.g., 72% in ).
- Amide Coupling : Direct coupling of amines with acyl chlorides (as in ) provides simpler access to carboxamides but may require stringent solvent conditions (e.g., THF, DMF).
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physicochemical Data
Q & A
Q. What synthetic routes are recommended for synthesizing N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A base-promoted, transition-metal-free approach can be adapted for synthesizing the tetrahydrobenzimidazole core. For example, cyclization of amidines with ketones under basic conditions (e.g., KOtBu in DMSO) yields 4,5-dihydro-1H-imidazol-5-ones, a structural analog . To optimize yields, solvent polarity and temperature should be systematically tested. For the phenethyl side chain, coupling reactions (e.g., carbodiimide-mediated amidation) between 3,4-dimethoxyphenethylamine and the activated carboxylic acid derivative of the benzimidazole core are recommended. Reaction progress should be monitored via TLC or HPLC to ensure completion .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the connectivity of the tetrahydrobenzimidazole ring, methoxy groups, and phenethyl side chain. Key signals include the singlet for the N-methyl group (~δ 2.5 ppm) and aromatic protons from the dimethoxyphenyl moiety (~δ 6.7–7.1 ppm) .
- FTIR : Verify carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to rule out impurities.
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can map reaction pathways for key steps like ring cyclization or amide bond formation. For example, transition-state analysis of the base-promoted cyclization (as in ) can identify energy barriers and guide solvent selection. Molecular dynamics simulations can predict solubility and stability in different solvents (e.g., DMSO vs. THF) by analyzing intermolecular interactions . Additionally, docking studies may elucidate binding interactions if the compound has biological targets, as demonstrated in for analogous imidazole derivatives.
Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzimidazole derivatives?
- Methodological Answer :
- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-based viability). Variability in IC50 values often stems from differences in incubation times or compound solubility .
- Meta-Analysis : Use PubChem or ChEMBL to aggregate bioactivity data and apply statistical tools (e.g., ANOVA) to identify outliers. For example, highlights discrepancies in triazole-carboxamide activity due to substituent positioning.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups on the phenyl ring) to isolate contributions to activity. Compare results with analogs like those in , where methoxy group placement alters potency.
Q. What challenges arise in achieving regioselectivity during functionalization of the benzo[d]imidazole core, and how can they be addressed?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The electron-rich tetrahydrobenzimidazole ring favors para/ortho substitution, but steric hindrance from the N-methyl group can limit reactivity. Use directing groups (e.g., nitro or boronic acid) to control regioselectivity, as shown in for tri-substituted imidazoles.
- Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura couplings require precise protection of reactive sites (e.g., carboxamide). Pre-functionalize the core with halogens (e.g., Br at C-2) before introducing the phenethyl side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
